4-methyl-N-{6-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide
Description
The compound 4-methyl-N-{6-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide is a heterocyclic benzamide derivative featuring a pyridazine core substituted at the 3-position with an amide-linked 4-methylbenzoyl group and at the 6-position with a sulfanyl-carbamoyl-methyl-thiophen-2-ylmethyl moiety. Its structure integrates multiple functional groups:
- Pyridazine ring: A six-membered aromatic di-nitrogen heterocycle.
- Sulfanyl-carbamoyl-methyl-thiophene: Introduces sulfur-based reactivity and hydrogen-bonding capability via the carbamoyl group.
Properties
IUPAC Name |
4-methyl-N-[6-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-13-4-6-14(7-5-13)19(25)21-16-8-9-18(23-22-16)27-12-17(24)20-11-15-3-2-10-26-15/h2-10H,11-12H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMNLYYYPROCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-{6-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide is a complex organic molecule belonging to the class of benzamides. Its unique structural features, including the thiophene and pyridazine moieties, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₈N₄O₂S₂
- Molecular Weight : 350.5 g/mol
Pharmacological Properties
Research indicates that compounds similar to This compound exhibit a variety of biological activities:
- Antitumor Activity : Many benzamide derivatives have shown promising results in inhibiting tumor growth. For instance, studies on analogs have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the presence of specific substituents can enhance antitumor efficacy .
- Antibacterial Activity : Compounds containing thiophene and pyridazine rings have been evaluated for their antibacterial properties. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL .
- Anti-inflammatory Effects : The compound's structure may also confer anti-inflammatory properties. Similar derivatives have been reported to inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of This compound is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Benzamide Group | Essential for interaction with biological targets |
| Thiophene Moiety | Enhances antibacterial and anticancer properties |
| Pyridazine Ring | Contributes to overall pharmacological profile |
| Sulfhydryl Group | May facilitate interactions with enzymes/receptors |
Case Study 1: Antitumor Activity Evaluation
A study conducted on a series of benzamide derivatives, including compounds structurally similar to This compound , revealed that certain modifications significantly increased their cytotoxicity against HepG2 liver cancer cells. The results indicated that the introduction of a thiophene group was crucial for enhancing the anticancer effects .
Case Study 2: Antibacterial Testing
In another investigation, various derivatives were tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with a thiophene moiety exhibited superior activity compared to those without it, suggesting that this structural feature plays a pivotal role in mediating antibacterial effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with the target molecule:
Physicochemical Comparisons :
- Lipophilicity : The thiophene substituent in the target compound enhances lipophilicity compared to BG14110’s pyridinyl group.
- Hydrogen Bonding : The carbamoyl group in the target compound supports stronger hydrogen bonding than BG14110’s pyridinyl-carbamoylpropyl chain .
- Solubility : Sulfanyl and carbamoyl groups improve aqueous solubility relative to purely aromatic analogs.
Structure-Activity Relationship (SAR) Insights
Heterocyclic Core :
- Pyridazine (target, BG14110) vs. thiazole vs. pyrimidine : Pyridazine’s electron-deficient nature may enhance binding to targets requiring charge-transfer interactions.
- Thiophene vs. pyridine : Thiophene’s sulfur atom participates in hydrophobic interactions, whereas pyridine’s nitrogen enables hydrogen bonding.
Substituent Effects :
- 4-Methylbenzamide : Increases metabolic stability compared to 4-fluorobenzamide (BG14110) due to reduced electronegativity.
- Sulfanyl Linkers : Longer chains (e.g., BG14110’s propyl group) may reduce steric hindrance compared to the target’s methylene spacer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
